molecular formula C13H16O3 B1605230 Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate CAS No. 25491-42-3

Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate

Cat. No. B1605230
CAS RN: 25491-42-3
M. Wt: 220.26 g/mol
InChI Key: BNIXMGBGYGZYND-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate is a chemical compound with the molecular formula C13H16O3 . It has a molecular weight of 220.27 . The compound is also known by its IUPAC name, ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate .


Molecular Structure Analysis

The InChI code for Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate is 1S/C13H16O3/c1-4-16-12(15)13(2,3)11(14)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate are not fully detailed in the search results. It is known that the compound has a molecular weight of 220.27 .

Scientific Research Applications

Pharmaceutical Synthesis

Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is conducive to esterification reactions, which are pivotal in creating ester derivatives found in medications . For instance, it can be utilized in the synthesis of drugs like clopidogrel and fenofibrate, which are essential in treating conditions such as blood clots and high cholesterol, respectively.

Photocatalytic Reactions

This compound is instrumental in photocatalytic processes that synthesize ester derivatives. Photocatalysis is a growing field in organic chemistry, where compounds like Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate are used under light irradiation to initiate reactions, often leading to more sustainable and efficient production methods .

Fine Chemicals Production

In the realm of fine chemicals, which are pure, complex chemicals used as starting materials for specialized applications, this ester plays a crucial role. It acts as a building block for complex molecules due to its reactive ester group, which can undergo further chemical transformations .

Biological Studies

While not directly used in biological systems, derivatives of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate could be synthesized to study their biological activity. For example, they could be tested for antiviral properties or as potential candidates for drug development .

Safety and Hazards

The safety information and potential hazards associated with Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate are not provided in the search results. For comprehensive safety information, it is recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-4-16-12(15)13(2,3)11(14)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIXMGBGYGZYND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30948385
Record name Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30948385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate

CAS RN

25491-42-3
Record name 25491-42-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71604
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30948385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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